4-(Benzo[d]isothiazol-3-yl)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H9NO2S |
|---|---|
Molecular Weight |
255.29 g/mol |
IUPAC Name |
4-(1,2-benzothiazol-3-yl)benzoic acid |
InChI |
InChI=1S/C14H9NO2S/c16-14(17)10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)18-15-13/h1-8H,(H,16,17) |
InChI Key |
JOKNKVQABKRVMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Significance of the Benzo D Isothiazole and Benzoic Acid Scaffold in Modern Chemical Research
The benzo[d]isothiazole and benzoic acid moieties are considered "privileged scaffolds" in medicinal chemistry. This designation is attributed to their ability to bind to a wide range of biological targets, forming the core structure of numerous pharmacologically active compounds.
The benzo[d]isothiazole nucleus, a fused heterocyclic system containing benzene (B151609) and isothiazole (B42339) rings, is integral to a variety of therapeutic agents. nih.gov Its derivatives are known to exhibit a broad spectrum of biological activities, including antipsychotic, antimicrobial, anti-inflammatory, and antineoplastic properties. pharmacyjournal.ingeeksforgeeks.org A notable example is the class of antipsychotic drugs like ziprasidone (B1663615) and lurasidone, which feature this heterocyclic core. nih.gov The versatility of the benzo[d]isothiazole scaffold allows for substitutions at various positions, enabling chemists to modulate the molecule's physicochemical properties and biological activity. byjus.com
Similarly, the benzoic acid scaffold is a fundamental building block in the synthesis of a vast array of organic molecules. wikipedia.org Its presence is recorded in natural products and is crucial for the biological activity of many synthetic compounds. chemeurope.com The carboxylic acid group can participate in crucial hydrogen bonding interactions with biological receptors, and the aromatic ring provides a framework for further functionalization. Benzoic acid and its derivatives are used as food preservatives (E210-E213) due to their ability to inhibit the growth of molds and yeasts. acs.orgebsco.com In medicinal chemistry, this scaffold is found in drugs with diverse applications, from diuretics to analgesics. chemeurope.com
The combination of these two scaffolds in a single molecule, as seen in 4-(Benzo[d]isothiazol-3-yl)benzoic acid, offers the potential for synergistic or novel biological activities, making it an intriguing target for chemical synthesis and pharmacological screening.
Classification and Structural Features of 4 Benzo D Isothiazol 3 Yl Benzoic Acid Within Heterocyclic Chemistry
Retrosynthetic Analysis for the this compound Scaffold
A retrosynthetic analysis of this compound reveals several key disconnections that form the basis for plausible synthetic routes. The most apparent disconnection is the carbon-carbon bond between the C3 position of the benzo[d]isothiazole ring and the C4 position of the benzoic acid. This suggests a cross-coupling reaction as a potential final step, for instance, a Suzuki-Miyaura coupling between a 3-halobenzo[d]isothiazole and 4-boronobenzoic acid, or vice versa.
Classical and Modern Synthetic Routes to Benzo[d]isothiazoles
The construction of the benzo[d]isothiazole core is a pivotal aspect of the synthesis of this compound. A variety of classical and modern synthetic methods have been developed for this purpose, which can be broadly categorized into intramolecular cyclization and intermolecular coupling reactions.
Intramolecular Cyclization Approaches for the Benzo[d]isothiazole Moiety
Intramolecular cyclization is a common and effective strategy for the formation of the benzo[d]isothiazole ring. researchgate.netnih.gov These methods typically involve the formation of a nitrogen-sulfur bond in a pre-functionalized benzene derivative. A prominent approach is the oxidative cyclization of 2-mercaptobenzamides. nih.gov This transformation can be achieved using various oxidizing agents and catalytic systems.
Another important intramolecular route involves the cyclization of o-aminothiophenols with various reagents to introduce the C3 carbon of the isothiazole ring. google.com For instance, reaction with a one-carbon synthon can lead to the formation of the desired ring system. Variations of this approach offer access to a wide range of substituted benzo[d]isothiazoles.
Intermolecular Coupling Reactions for Benzo[d]isothiazole Ring Formation
Intermolecular reactions provide an alternative and versatile avenue for the synthesis of the benzo[d]isothiazole scaffold. researchgate.netnih.gov These methods often involve the coupling of two or more components to assemble the heterocyclic ring. A notable example is the reaction of 2-halobenzamides with a sulfur source, such as elemental sulfur or potassium thiocyanate (B1210189). nih.gov This approach typically requires a transition metal catalyst to facilitate the carbon-sulfur and nitrogen-sulfur bond formations in a cascade process. nih.gov
Furthermore, multicomponent reactions, where three or more reactants come together in a single operation, have emerged as powerful tools for the efficient synthesis of complex molecules, including benzo[d]isothiazole derivatives. These strategies offer advantages in terms of step economy and the ability to generate molecular diversity.
Catalyst Systems and Reaction Conditions in Benzo[d]isothiazole Synthesis (e.g., Copper-catalyzed, Metal-free)
The choice of catalyst and reaction conditions plays a crucial role in the efficiency and selectivity of benzo[d]isothiazole synthesis.
Copper-catalyzed systems are widely employed, particularly in oxidative cyclization and cross-coupling reactions. researchgate.netnih.gov Copper(I) and copper(II) salts have proven effective in promoting the formation of the N-S bond in 2-mercaptobenzamides and in catalyzing the reaction of 2-halobenzamides with sulfur sources. researchgate.netnih.gov
| Catalyst System | Starting Material | Reaction Type | Reference |
| Copper(I) iodide | 2-Mercapto-N-substituted benzamides | Intramolecular Oxidative Cyclization | researchgate.net |
| Copper(II) salt | 2-Bromo-N-arylbenzimidamides and sulfur powder | Annulation | researchgate.net |
| Nano-nickel ferrite | 2-Halobenzamides and elemental sulfur | Intermolecular Coupling | researchgate.net |
| Rhodium catalyst | Benzimidates and elemental sulfur | Oxidative Annulation | researchgate.net |
Metal-free conditions have also been developed as an environmentally benign alternative. researchgate.net These methods often utilize oxidants like iodine or rely on the inherent reactivity of the substrates under specific conditions to achieve cyclization. researchgate.net For instance, an efficient metal-free synthesis of benzo[d]isothiazol-3-amines has been reported involving the reaction of a 2-fluorobenzonitrile (B118710) derivative with sodium sulfide, followed by treatment with ammonia (B1221849) and sodium hypochlorite. researchgate.net
Other transition metals , such as nickel and rhodium, have also found application in benzo[d]isothiazole synthesis. researchgate.net Nickel catalysts have been used for the generation of benzo[d]isothiazolones via direct C-H activation. researchgate.net Rhodium catalysts have been employed in the oxidative annulation of benzimidates with elemental sulfur to form benzo[d]isothiazoles. researchgate.net
Electrochemical and Oxidative Dehydrogenative Cyclization Methods
In recent years, electrochemical methods have gained prominence as a green and efficient tool for organic synthesis, including the formation of benzo[d]isothiazoles. researchgate.netnih.gov Electrochemical synthesis offers the advantage of avoiding harsh chemical oxidants. An electrochemical dehydrogenative cyclization of 2-mercaptobenzamides has been reported to produce benzo[d]isothiazol-3(2H)-ones in good yields. nih.gov This method involves an intramolecular N-S bond formation with the generation of hydrogen gas as the only byproduct. nih.gov
Oxidative dehydrogenative cyclization, often catalyzed by transition metals, represents a powerful strategy for N-S bond formation. researchgate.netnih.gov These reactions typically involve the coupling of N-H and S-H bonds with the concomitant loss of a hydrogen molecule, often facilitated by an oxidizing agent such as oxygen. nih.gov
Functionalization Strategies for Benzoic Acid Derivatives
The synthesis of this compound requires the strategic functionalization of a benzoic acid derivative at the para-position. Several methods are available to introduce a functional group at this position, which can then be used to either construct the benzo[d]isothiazole ring or to couple with a pre-formed benzo[d]isothiazole unit.
A common approach is to start with a commercially available para-substituted benzoic acid. For example, 4-aminobenzoic acid is a versatile starting material. mdpi.comnih.gov The amino group can be converted into a variety of other functional groups through diazotization reactions. scirp.org For instance, a Sandmeyer reaction can be used to introduce a halogen or a cyano group, which can then participate in subsequent transformations to build the heterocyclic ring. scirp.org
Alternatively, 4-halobenzoic acids , such as 4-bromobenzoic acid, are excellent substrates for transition-metal-catalyzed cross-coupling reactions. orgsyn.orgacs.org The Suzuki-Miyaura coupling, for instance, allows for the formation of a carbon-carbon bond between the 4-position of the benzoic acid and a suitable organoboron reagent derived from a 3-functionalized benzo[d]isothiazole. acs.org
Carbon-Carbon and Carbon-Heteroatom Bond Formation for Aryl-Benzoic Acid Linkage
The construction of the aryl-aryl bond between the benzisothiazole system and the benzoic acid ring is a critical step. Modern organic synthesis offers a robust toolkit for such transformations, primarily through transition-metal-catalyzed cross-coupling reactions. These methods provide efficient and selective ways to form carbon-carbon (C-C) bonds.
Key cross-coupling reactions applicable to this synthesis include:
Suzuki Coupling: This reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. For the target molecule, this could involve reacting a 3-halobenzo[d]isothiazole with 4-(dihydroxyboranyl)benzoic acid or vice versa.
Stille Coupling: This method uses an organotin compound (stannane) and an organohalide, catalyzed by palladium. It is known for its tolerance of a wide variety of functional groups.
Heck Coupling: While typically used for forming C-C bonds with alkenes, variations of the Heck reaction can be adapted for aryl-aryl coupling.
Negishi Coupling: This involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex.
The formation of the benzisothiazole ring itself involves crucial carbon-heteroatom bond formations. Intramolecular cyclization is a common strategy, often starting from 2-mercaptobenzamide derivatives, which involves the formation of a nitrogen-sulfur (N-S) bond. mdpi.com Another approach is the reaction of 2-halobenzamides with a sulfur source, which involves the formation of both a carbon-sulfur (C-S) and a nitrogen-sulfur (N-S) bond in a cascade process. mdpi.com
Table 1: Comparison of Key Cross-Coupling Reactions for C-C Bond Formation
| Reaction | Organometallic Reagent | Organohalide/Triflate | Catalyst | Key Advantages |
|---|---|---|---|---|
| Suzuki Coupling | Arylboronic Acid/Ester | Aryl-X (X=I, Br, Cl, OTf) | Palladium | Mild conditions, commercially available reagents, non-toxic boron byproducts. |
| Stille Coupling | Arylstannane | Aryl-X (X=I, Br, OTf) | Palladium | High functional group tolerance, neutral conditions. |
| Negishi Coupling | Arylzinc | Aryl-X (X=I, Br, Cl, OTf) | Palladium or Nickel | High reactivity of organozinc reagents. |
Introduction of Carboxylic Acid Moiety via Established Organic Transformations
The carboxylic acid group is a key functional moiety of the target molecule. Its introduction can be planned at various stages of the synthesis, either present on a starting material or introduced later via functional group transformation. Established methods for introducing a carboxyl group onto an aromatic ring include:
Oxidation of an Alkyl Group: If the starting material is a 4-methylphenyl derivative, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). britannica.com This is a classic and reliable method for synthesizing aromatic carboxylic acids. britannica.com
Hydrolysis of a Nitrile: A nitrile group (-CN) can be converted to a carboxylic acid through acid- or base-catalyzed hydrolysis. libretexts.org The nitrile itself can be introduced via a Sandmeyer reaction from an aniline (B41778) or by nucleophilic substitution of an aryl halide with a cyanide salt. libretexts.org
Carboxylation of an Organometallic Reagent: An aryl halide can be converted into an organometallic species, such as a Grignard reagent (Ar-MgBr) or an organolithium reagent (Ar-Li). libretexts.org Subsequent reaction with carbon dioxide (CO₂), followed by an acidic workup, yields the corresponding carboxylic acid. libretexts.org This method effectively adds a one-carbon unit to the aromatic ring. libretexts.org
Table 2: Methods for Introducing a Carboxylic Acid Moiety
| Method | Precursor Functional Group | Key Reagents | Applicability |
|---|---|---|---|
| Oxidation | Alkyl (e.g., -CH₃) or Aldehyde (-CHO) | KMnO₄, CrO₃, H₂SO₄ | Suitable when the precursor is readily available; requires robust molecules that can withstand strong oxidation. |
| Hydrolysis | Nitrile (-CN) | H₃O⁺ or OH⁻, heat | Useful when the nitrile can be easily introduced; conditions can be harsh. |
| Carboxylation | Halide (-Br, -I) | 1. Mg or BuLi; 2. CO₂; 3. H₃O⁺ | Versatile method for aryl halides, but incompatible with functional groups that react with organometallics (e.g., -OH, -NH₂). libretexts.org |
Convergent and Divergent Synthetic Pathways Towards this compound
Divergent Synthesis: This strategy begins with a common starting material that is elaborated through different reaction pathways to produce a library of related compounds. In the context of synthesizing the target molecule and its analogues, one might start with a substituted 2-mercaptobenzoic acid. This precursor could first be converted to a benzamide, followed by cyclization to form the benzisothiazole core. Subsequent modifications to the substituent at the 4-position of the initial benzoic acid ring would allow for the synthesis of various analogues from a single, advanced intermediate.
Green Chemistry Principles in the Synthesis of Benzo[d]isothiazole-Benzoic Acid Systems
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. airo.co.inbohrium.com For the synthesis of systems like this compound, several green approaches can be considered, particularly for the formation of the benzisothiazole core. mdpi.comresearchgate.net
Key green chemistry strategies include:
Use of Greener Solvents: Replacing hazardous organic solvents like dichloromethane (B109758) with more benign alternatives such as water, ethanol, or ionic liquids. airo.co.in For instance, the cyclization of 2-mercaptobenzamides has been achieved in aqueous media. mdpi.com
Alternative Energy Sources: Employing microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating. orgchemres.org
Catalysis: The use of efficient and recyclable catalysts, including heterogeneous catalysts, can minimize waste and improve atom economy. mdpi.com For example, various metal catalysts supported on solid matrices have been developed for the synthesis of benzothiazoles, a related class of compounds. mdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot reactions, where multiple transformations occur in a single reaction vessel, are a prime example of this principle.
Table 3: Green Chemistry Approaches in Heterocyclic Synthesis
| Principle | Conventional Method | Green Alternative | Benefit |
|---|---|---|---|
| Solvent Choice | Chlorinated solvents (e.g., Dichloromethane) | Water, Ethanol, Ionic Liquids airo.co.in | Reduced toxicity and environmental pollution. |
| Energy Input | Conventional heating (oil bath) | Microwave irradiation, Ultrasonication orgchemres.org | Shorter reaction times, lower energy consumption. |
| Catalyst | Stoichiometric reagents, homogeneous catalysts | Heterogeneous catalysts, recyclable catalysts mdpi.com | Easier product purification, reduced catalyst waste. |
| Process Efficiency | Multi-step synthesis with purification at each stage | One-pot or tandem reactions | Reduced solvent use, less waste, improved efficiency. |
Elucidation of Reaction Pathways in Benzo[d]isothiazole Formation
The construction of the benzo[d]isothiazole ring system, the central scaffold of the target molecule, can be achieved through various synthetic strategies, each with its own distinct mechanistic pathway. These routes primarily focus on the crucial formation of the N-S and C-S bonds that define the heterocyclic ring.
Role of Oxidants and Redox Mechanisms in N-S and C-S Bond Formation
The formation of the N-S and C-S bonds in benzo[d]isothiazole synthesis is often an oxidative process, requiring the use of specific oxidants and involving carefully orchestrated redox mechanisms. A common strategy involves the intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides. nih.gov In this approach, molecular oxygen (O₂) often serves as a clean and efficient oxidant. nih.gov Copper(I) catalysts are frequently employed to facilitate this transformation. nih.gov The proposed mechanism suggests that the Cu(I) catalyst coordinates with the 2-mercaptobenzamide, which is then oxidized by O₂ to form a Cu-S bond intermediate. nih.gov Subsequent oxidation and reductive elimination lead to the formation of the N-S bond and regeneration of the Cu(I) catalyst. nih.gov Notably, studies have indicated that this process does not necessarily proceed through a disulfide intermediate. nih.gov
Metal-free oxidative cyclization has also been explored. For instance, a potassium bromide (KBr)-catalyzed system under an oxygen atmosphere has been shown to be effective. nih.gov In this case, KBr is first oxidized to bromine (Br₂), which then reacts with the 2-mercaptobenzamide to form a key intermediate. nih.gov This intermediate can then lead to the formation of a disulfide, which is further activated by Br₂ to undergo cyclization. nih.gov
Electrochemical methods offer a green and sustainable alternative to chemical oxidants. nih.gov In the electrochemical synthesis of benzo[d]isothiazol-3(2H)-ones from 2-mercaptobenzamides, constant-current electrolysis can be used to drive the dehydrogenative cyclization via intramolecular N-S bond formation. nih.gov The proposed mechanism involves the oxidation of the 2-mercaptobenzamide at the anode to generate a disulfide intermediate, which then undergoes further oxidation and cyclization. nih.gov
Intermolecular pathways for constructing the benzo[d]isothiazole ring often involve the reaction of 2-halobenzamides with a sulfur source, such as elemental sulfur (S₈) or potassium thiocyanate (KSCN), in the presence of a transition-metal catalyst like copper or nickel. nih.gov These reactions typically proceed through a cascade of C–S bond formation followed by N–S bond cyclization. nih.gov The catalyst facilitates the oxidative addition of the 2-halobenzamide, followed by reaction with the sulfur source and subsequent intramolecular cyclization. nih.gov
| Oxidant/System | Precursor | Key Mechanistic Feature | Catalyst | Ref. |
| O₂ | 2-Mercaptobenzamide | Intramolecular oxidative dehydrogenative cyclization | Cu(I) | nih.gov |
| KBr/O₂ | 2-Mercaptobenzamide | Formation of disulfide intermediate activated by Br₂ | Metal-free | nih.gov |
| Electricity | 2-Mercaptobenzamide | Anodic oxidation to form disulfide intermediate | Metal-free | nih.gov |
| S₈ | 2-Halobenzamide | Cascade C-S and N-S bond formation | CuCl, nano-NiFe₂O₄ | nih.gov |
| KSCN | 2-Bromobenzamide | Formation of a thiocyanate intermediate followed by intramolecular nucleophilic substitution | Cu(I) | nih.gov |
Identification of Key Intermediates and Transition States
The elucidation of reaction mechanisms hinges on the identification of key intermediates and the understanding of the transition states that connect them. In the synthesis of benzo[d]isothiazoles, several crucial intermediates have been proposed and, in some cases, characterized.
As mentioned, disulfide intermediates are frequently implicated in oxidative cyclization reactions, particularly in metal-free systems. nih.gov Their formation and subsequent activation are key steps in the pathway to the final product.
In copper-catalyzed reactions, copper-coordinated intermediates are central to the catalytic cycle. For example, in the reaction of 2-mercaptobenzamide, a Cu-S bond intermediate is proposed to form after oxidation. nih.gov In the reaction of 2-bromobenzamides with KSCN, a copper(III) intermediate is suggested after oxidative addition, which then undergoes ligand exchange and reductive elimination. nih.gov
In some synthetic routes, thiocyanate intermediates are formed, which then undergo intramolecular cyclization. This is observed in the Cu(I)-catalyzed reaction of 2-bromobenzamides with KSCN, where a thiocyanate intermediate is generated and subsequently cyclizes to form the benzo[d]isothiazolone ring. nih.gov
Proposed Mechanisms for Ring Contraction or Expansion in Related Benzo[d]isothiazolone Derivatives
The benzo[d]isothiazole scaffold can undergo fascinating ring transformation reactions, leading to either ring contraction or expansion, thus providing access to a diverse range of heterocyclic structures.
Ring expansion of benzo[d]isothiazol-3-one derivatives to form six-membered 2,3-dihydro-4H-benzo[e] nih.govmdpi.comthiazin-4-ones has been achieved through a metal-free, single-carbon insertion approach. nih.gov A proposed mechanism involves the initial ring-opening of the benzoisothiazol-3-one in the presence of an acid like HI to form a disulfide intermediate. nih.gov This intermediate then reacts with a single carbon source, such as an aldehyde or ketone, followed by intramolecular cyclization to yield the expanded ring system. nih.gov Another strategy for ring expansion involves the reaction of N-aminobenzothiazolium salts with aldehydes, which can lead to either benzothiadiazines or benzothiazines depending on the electronic nature of the aldehyde.
Conversely, ring contraction reactions can also occur, although they are less commonly reported for the benzo[d]isothiazole system itself. However, related heterocyclic systems can undergo such transformations. For instance, the Favorskii rearrangement of α-halo cycloalkanones is a classic example of a base-induced ring contraction that proceeds through a cyclopropanone (B1606653) intermediate. While not directly applicable to benzo[d]isothiazole, the principles of ring strain and intermediate stability that govern these reactions are relevant to understanding the potential for such transformations in related heterocyclic systems.
Mechanistic Aspects of Benzoic Acid Moiety Derivatization and Coupling Reactions
The benzoic acid moiety of this compound provides a versatile handle for further functionalization through derivatization and coupling reactions. The electronic nature of the benzo[d]isothiazole substituent can influence the reactivity of the carboxylic acid group and the aromatic ring.
A key strategy for the synthesis of the target molecule itself likely involves a palladium-catalyzed cross-coupling reaction , such as the Suzuki-Miyaura coupling. This would typically involve the reaction of a 3-halobenzo[d]isothiazole with 4-boronobenzoic acid (or its ester). The mechanism of the Suzuki coupling is well-established and proceeds through a catalytic cycle involving oxidative addition of the halide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to form the C-C bond and regenerate the catalyst. The choice of ligands on the palladium catalyst is crucial for the efficiency of the reaction.
Once formed, the carboxylic acid group of this compound can undergo standard derivatization reactions. Esterification , for example, can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification). The mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, and elimination of water. The reaction is an equilibrium process, and its efficiency can be enhanced by using an excess of the alcohol or by removing water as it is formed.
Amide bond formation is another important derivatization, typically achieved by activating the carboxylic acid followed by reaction with an amine. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine to form the amide bond. The choice of coupling reagents and reaction conditions is critical to avoid side reactions and ensure high yields.
Kinetic Studies and Reaction Rate Determinations for Optimized Synthetic Protocols
Detailed kinetic studies and the determination of reaction rates are essential for optimizing synthetic protocols, understanding reaction mechanisms, and scaling up production. However, there is a significant lack of published kinetic data specifically for the synthesis of this compound or even for the formation of the parent benzo[d]isothiazole ring system.
In the absence of direct data, we can infer some general principles from kinetic studies of related reactions. For instance, in the intramolecular cyclization of 2-mercaptobenzamides, the rate of reaction would be expected to be dependent on the concentration of the starting material, the catalyst, and the oxidant. The reaction would likely follow pseudo-first-order or second-order kinetics depending on the specific conditions. The rate-determining step could be the initial coordination of the substrate to the catalyst, the oxidative step, or the final reductive elimination.
For the derivatization reactions of the benzoic acid moiety, the rates are influenced by steric and electronic factors. For example, the rate of Fischer esterification is known to be sensitive to the steric hindrance around the carboxylic acid and the alcohol. The electronic nature of the benzo[d]isothiazole substituent could also play a role; an electron-withdrawing substituent would be expected to increase the acidity of the carboxylic acid and potentially affect the rate of reactions involving this group.
To truly optimize the synthesis of this compound, systematic kinetic studies would be necessary. This would involve monitoring the reaction progress over time under various conditions (e.g., varying concentrations of reactants, catalyst, and temperature) to determine the rate law and activation parameters. Such studies would provide invaluable information for developing a robust and efficient synthetic process.
Advanced Structural Characterization of 4 Benzo D Isothiazol 3 Yl Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of 4-(Benzo[d]isothiazol-3-yl)benzoic acid is expected to display distinct signals corresponding to the eight aromatic protons and the single carboxylic acid proton. The protons on the 1,4-disubstituted benzoic acid ring typically appear as a characteristic AA'BB' system, which simplifies to two distinct doublets due to the symmetry of the ring. nih.gov The four protons on the benzo[d]isothiazole ring system will present a more complex pattern of multiplets, reflecting their distinct chemical environments and spin-spin coupling interactions. nih.gov The carboxylic acid proton is anticipated to appear as a broad singlet at a significantly downfield chemical shift (>12 ppm), a characteristic feature of carboxylic acid dimers in solution.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data are predictive and based on analysis of structurally similar compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -COOH | > 12.0 | br s |
| Benzoisothiazole Protons | 7.4 - 8.2 | m |
| Benzoic Acid Protons (AA') | ~ 8.1 | d |
| Benzoic Acid Protons (BB') | ~ 7.8 | d |
| (br s = broad singlet, m = multiplet, d = doublet) |
The ¹³C NMR spectrum provides information on all the unique carbon atoms within the molecule. For this compound, 14 distinct carbon signals are expected. The carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing around 167-173 ppm. rsc.orgchemicalbook.com The spectrum will also feature several signals for the quaternary (non-protonated) carbons, including those at the junction of the two ring systems and the bridgehead carbons of the benzoisothiazole moiety. nih.gov The remaining signals correspond to the protonated aromatic carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data are predictive and based on analysis of structurally similar compounds.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C OOH | 167 - 173 |
| Aromatic C (quaternary) | 125 - 155 |
| Aromatic CH | 115 - 135 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure. nih.govresearchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. It would show correlations between adjacent protons on the benzoic acid ring and within the benzoisothiazole ring system, helping to assign specific protons within each aromatic spin system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of all protonated carbon atoms in the ¹³C NMR spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can offer structural insights through the analysis of fragmentation patterns. rsc.org
For this compound (C₁₄H₉NO₂S), the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight (267.29 g/mol ). The fragmentation pattern under electron ionization would likely involve characteristic losses from the parent ion. Common fragmentation pathways for benzoic acid derivatives include the initial loss of a hydroxyl radical (•OH, mass 17) to form an acylium ion, followed by the loss of a carbon monoxide molecule (CO, mass 28). docbrown.info Cleavage of the bond between the two aromatic systems would also be expected, leading to fragment ions corresponding to the benzoyl moiety and the benzoisothiazole moiety.
Table 3: Predicted Key Mass Spectral Fragments for this compound Fragmentation is predictive and based on established principles.
| m/z Value | Possible Fragment Ion Structure |
| 267 | [C₁₄H₉NO₂S]⁺ (Molecular Ion) |
| 250 | [M - OH]⁺ |
| 222 | [M - COOH]⁺ |
| 135 | [C₇H₄NS]⁺ (Benzoisothiazole fragment) |
| 105 | [C₇H₅O]⁺ (Benzoyl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule, serving as definitive proof of the chemical formula. For C₁₄H₉NO₂S, HRMS would be used to confirm the exact mass, distinguishing it from any other compounds with the same nominal mass but a different elemental formula.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the functional groups present. chemrj.org
The IR spectrum of this compound is expected to be dominated by features of the carboxylic acid group. A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. researchgate.net A strong, sharp absorption band corresponding to the C=O (carbonyl) stretching vibration would be expected around 1700 cm⁻¹. chegg.com Other significant bands include those for aromatic C-H stretching (above 3000 cm⁻¹) and aromatic C=C ring stretching vibrations (in the 1450-1600 cm⁻¹ region). nih.gov
Raman spectroscopy would complement the IR data, often providing stronger signals for symmetric vibrations and the C-S bond of the isothiazole (B42339) ring.
Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound Data are predictive and based on typical functional group frequencies.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique(s) | Intensity |
| O-H stretch (H-bonded) | 2500 - 3300 | IR | Broad, Strong |
| Aromatic C-H stretch | 3000 - 3100 | IR, Raman | Medium |
| C=O stretch | 1680 - 1720 | IR, Raman | Strong |
| Aromatic C=C stretch | 1450 - 1600 | IR, Raman | Medium-Strong |
| C-O stretch | 1210 - 1320 | IR | Strong |
| O-H bend (out-of-plane) | 920 - 950 | IR | Medium, Broad |
Compound Nomenclature
: A Note on Data Availability
A comprehensive search of scientific literature and crystallographic databases was conducted to gather the necessary data for a detailed article on the advanced structural characterization of this compound, focusing on its X-ray crystallographic analysis.
Despite extensive searches, no specific, publicly available X-ray crystallographic data for the compound This compound could be located. The generation of a scientifically accurate and detailed analysis as outlined in the request—covering conformational analysis, intermolecular interactions, and crystal packing—is contingent upon the availability of a solved crystal structure.
Without access to the primary crystallographic data, such as a Crystallographic Information File (CIF) or detailed structural tables from a peer-reviewed publication, it is not possible to provide the specific, data-driven content required for the requested article. Any attempt to do so by extrapolating from related but different chemical structures would be speculative and would not meet the necessary standards of scientific accuracy.
Therefore, the requested article on the X-ray crystallography of this compound cannot be generated at this time due to the absence of the requisite foundational research data in the public domain.
Computational Chemistry and Molecular Modeling of 4 Benzo D Isothiazol 3 Yl Benzoic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
A thorough search for quantum chemical calculations, including Density Functional Theory (DFT) studies, on 4-(Benzo[d]isothiazol-3-yl)benzoic acid yielded no specific results.
Density Functional Theory (DFT) Studies for Ground State Geometries and Energetics
No published studies were identified that have used DFT methods to determine the ground state geometries, optimized structures, or energetic properties of this compound. Consequently, data tables containing bond lengths, bond angles, dihedral angles, and total energies for this specific molecule are not available.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
There are no available studies that report the computational prediction of spectroscopic parameters for this compound. Therefore, data tables of predicted versus experimental chemical shifts (¹H and ¹³C NMR), vibrational frequencies (IR), and electronic transitions (UV-Vis) could not be compiled.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
No molecular dynamics (MD) simulation studies for this compound have been published. Research into its dynamic behavior in different solvent environments, including analyses of radial distribution functions, hydrogen bonding dynamics, and solvation free energies, is not present in the current body of scientific literature.
In Silico Design and Virtual Library Screening of this compound Analogues
While in silico methods are commonly used in drug discovery, no studies were found that specifically focus on the design and virtual library screening of analogues based on the this compound scaffold. There is no available information on structure-activity relationship (SAR) studies, pharmacophore modeling, or the results of virtual screening campaigns involving this compound.
Structure Activity Relationship Sar Studies of 4 Benzo D Isothiazol 3 Yl Benzoic Acid Derivatives in Biological Systems
Design Principles for Modifying the 4-(Benzo[d]isothiazol-3-yl)benzoic Acid Scaffold to Influence Biological Interactions
The design of derivatives based on the this compound scaffold is guided by established principles aimed at optimizing interactions with biological targets. A primary strategy involves the modification of the peripheral substituents on both the benzisothiazole and benzoic acid rings to enhance binding affinity and selectivity. The core scaffold itself is recognized for its favorable properties, and strategic modifications can significantly influence its biological profile. researchgate.net
A common approach is the introduction of various functional groups to probe the steric and electronic requirements of the target's binding site. For instance, the carboxylic acid group on the benzoic acid ring is often a critical anchor, forming key interactions such as hydrogen bonds with receptor-site amino acids. Modifications at other positions of the benzoic acid ring, such as the introduction of halo or methoxy-benzyloxy groups, have been shown to maintain or enhance inhibitory activities. nih.gov
Furthermore, the benzisothiazole moiety offers multiple sites for substitution. Alterations to this part of the molecule can modulate hydrophobic and electronic properties, which are crucial for navigating the local environment of the binding pocket. The strategic fusion of rings to the core scaffold is another design principle employed to create more rigid and conformationally constrained analogues, which can lead to improved target engagement. nih.gov The overarching goal of these design principles is to achieve a complementary match between the ligand and its biological target, thereby maximizing the desired biological effect.
Rationalizing Modulatory Effects on Enzyme Activity and Receptor Binding
Analysis of Substituent Effects on Target Interaction (e.g., hydrophobic, electronic, steric)
The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents on the aromatic rings. These substituents exert their influence through a combination of hydrophobic, electronic, and steric effects.
Hydrophobic Interactions: The introduction of hydrophobic groups can enhance binding affinity by displacing water molecules from the binding site, a process that is entropically favorable. For example, in studies of Mcl-1 inhibitors, a phenethylthio moiety was shown to occupy a hydrophobic pocket, engaging in interactions with leucine (B10760876) and valine residues. nih.gov Similarly, a tert-butyl phenyl piperazine (B1678402) group can be deeply accommodated in hydrophobic pockets. nih.gov
Electronic Effects: The electronic properties of substituents can modulate the charge distribution of the scaffold, influencing electrostatic interactions and hydrogen bonding capacity. Electron-withdrawing groups, such as halogens or nitro groups, can alter the acidity of the carboxylic acid or the basicity of nitrogen atoms, thereby affecting key interactions with the target protein. For instance, the introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of a benzoic acid moiety maintained potent CK2 inhibitory activities. nih.gov
Steric Effects: The size and shape of substituents play a critical role in determining the complementarity between the ligand and the binding site. Bulky substituents can either promote or hinder binding, depending on the topography of the active site. In some cases, larger groups can lead to steric clashes, reducing activity. Conversely, they can also facilitate additional van der Waals contacts if they fit well within a spacious pocket.
The following table summarizes the effects of various substituents on the biological activity of related benzothiazole (B30560) and benzoic acid derivatives:
| Compound Series | Target | Substituent Modification | Observed Effect on Activity | Reference |
| Benzoic Acid Derivatives | Mcl-1/Bfl-1 | Addition of phenethylthio moiety | Enhanced hydrophobic interactions | nih.gov |
| 4-(Thiazol-5-yl)benzoic Acid Derivatives | CK2 | Introduction of 2-halo- or 2-methoxy-benzyloxy groups | Maintained potent inhibitory activity | nih.gov |
| Benzothiazole-isoquinoline Derivatives | MAO-B/BuChE | Ortho-substitution with -CH3 | Highest activity observed | researchgate.net |
| Benzothiazole Derivatives | α-Amylase/α-Glucosidase | Presence of -F, -Cl, -OH, -NO2 | Influenced drug profile | researchgate.net |
Identification of Key Pharmacophoric Features for Biological Activity
A pharmacophore model for this compound derivatives typically includes several key features that are essential for their biological activity. These features are derived from the common structural motifs observed in active compounds and their interactions with their biological targets.
A crucial pharmacophoric feature is the presence of a hydrogen bond acceptor, often the carboxylic acid group of the benzoic acid moiety. This group frequently forms a conserved hydrogen bond with arginine or other basic residues in the active site of target proteins, such as Mcl-1. nih.gov Aromatic rings from both the benzisothiazole and benzoic acid components serve as hydrophobic features and can participate in π-stacking interactions with aromatic amino acid residues like tyrosine and phenylalanine.
The relative spatial arrangement of these features is also critical. The distance and orientation between the hydrogen bond acceptor and the hydrophobic aromatic systems must be optimal to allow for simultaneous and complementary interactions with the target. For instance, in benzothiazole derivatives targeting enzymes involved in Alzheimer's disease, the benzothiazole ring itself is considered a key pharmacophore due to its ability to interact with multiple targets. nih.gov
Mechanistic Insights into Molecular Recognition and Binding Modes
Ligand-Protein Interaction Profiling (e.g., hydrogen bonding, pi-stacking, van der Waals interactions)
The molecular recognition of this compound analogues by their protein targets is governed by a combination of non-covalent interactions. High-resolution structural data and computational models have provided detailed insights into these binding events.
Hydrogen Bonding: As previously mentioned, hydrogen bonds are often a dominant feature of the interaction profile. The carboxylate of the benzoic acid is a prime hydrogen bond acceptor, frequently interacting with the side chains of arginine or lysine (B10760008) residues. nih.gov
Pi-Stacking and Aromatic Interactions: The planar aromatic systems of the benzisothiazole and benzoic acid rings are well-suited for π-π stacking or T-shaped π-stacking interactions with the aromatic side chains of phenylalanine, tyrosine, and tryptophan residues within the binding pocket.
Computational Docking Analysis of this compound Analogues
Computational docking studies are instrumental in predicting and rationalizing the binding modes of this compound analogues. These in silico methods place the ligand into the three-dimensional structure of the target protein and score the potential binding poses based on the predicted interaction energies.
Docking simulations have successfully predicted binding models that are consistent with experimental data. For example, a predicted model for a benzoic acid derivative in complex with Mcl-1 revealed that a phenethylthio moiety occupies a hydrophobic pocket and participates in interactions with several hydrophobic residues. nih.gov In another study, docking of benzothiazole derivatives into the active site of the DHPS enzyme showed arene-H interactions with a lysine residue. nih.gov
These computational analyses not only help in understanding the observed SAR but also guide the rational design of new, more potent analogues by identifying unoccupied pockets or opportunities for additional favorable interactions within the binding site. For instance, docking studies on benzothiazole derivatives as potential anticonvulsant agents have highlighted the importance of hydrogen bonding with specific asparagine and cysteine residues. researchgate.net
The following table provides examples of key interactions identified through computational docking for related compounds:
| Compound Series | Target Protein | Key Interacting Residues | Types of Interactions | Reference |
| Benzoic Acid Derivative | Mcl-1 | Leu267, Val253, Val243, Leu235, Arg263 | Hydrophobic interactions, Hydrogen bonding | nih.gov |
| Benzothiazole Derivatives | DHPS Enzyme | Lys220 | Arene-H interactions | nih.gov |
| Benzothiazole Derivatives | GABA-AT | N-Glu109, N-Asn110, O-Cys47 | Hydrogen bonding | researchgate.net |
| Benzoic Acid Derivatives | SARS-CoV-2 Main Protease | GLU166, HIS163, SER144, LEU141, GLY143, CYS145, ASN142 | Intramolecular interactions | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying how variations in molecular features affect activity, QSAR models serve as powerful predictive tools in drug discovery and development. These models are instrumental in forecasting the activity of novel compounds, thereby prioritizing synthesis and testing efforts, and providing insights into the molecular properties that govern biological response.
Derivation and Validation of QSAR Models for Benzoic Acid and Isothiazole (B42339) Derivatives
The development of a robust QSAR model is a systematic process that begins with a dataset of compounds with known biological activities. For derivatives of this compound, this would involve synthesizing a series of analogues and evaluating their in vitro or in vivo activity for a specific biological target.
Model Derivation:
The derivation of a QSAR model involves several key steps:
Data Set Selection: A diverse set of benzoic acid and isothiazole derivatives with a significant range of biological activities is required. This set is typically divided into a training set, for building the model, and a test set, for external validation.
Molecular Descriptor Calculation: For each molecule, a wide array of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:
1D Descriptors: Molecular weight, atom counts, etc.
2D Descriptors: Topological indices, molecular connectivity, and 2D pharmacophore fingerprints.
3D Descriptors: Geometric properties, molecular surface area, and volume.
Physicochemical Descriptors: Lipophilicity (logP), molar refractivity, and electronic properties (e.g., HOMO/LUMO energies).
Variable Selection: From the large pool of calculated descriptors, the most relevant ones that correlate with biological activity are selected. This is a critical step to avoid overfitting and to build a model with good predictive power. Techniques like genetic algorithms or stepwise multiple linear regression are often employed.
Model Building: Using the selected descriptors, a mathematical equation is generated to model the relationship with biological activity. Common statistical methods include:
Multiple Linear Regression (MLR): This method generates a simple linear equation.
Partial Least Squares (PLS): A technique suitable for handling datasets with more variables than observations and when multicollinearity is present.
Machine Learning Algorithms: Methods like Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forest are increasingly used to capture complex, non-linear relationships.
For instance, a hypothetical MLR model for a series of benzoic acid derivatives might look like:
pIC50 = β0 + β1(logP) + β2(TopologicalPolarSurfaceArea) + β3(LUMO)
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the β values are the regression coefficients for the respective descriptors.
Model Validation:
A QSAR model's reliability and predictive capability must be rigorously validated. Validation is performed through several statistical metrics:
Internal Validation: This is often done using cross-validation techniques like the leave-one-out (LOO) method. The squared cross-validation correlation coefficient (q²) is a key metric. A q² value greater than 0.5 is generally considered indicative of a good model.
External Validation: The model's predictive power is assessed using an external test set of compounds that were not used in the model's development. The predictive squared correlation coefficient (R²pred) is calculated for this set.
The table below illustrates a hypothetical set of validation parameters for a QSAR model developed for a series of isothiazole derivatives.
| Parameter | Value | Interpretation |
| r² (Coefficient of Determination) | 0.92 | 92% of the variance in the training set is explained by the model. |
| q² (Cross-validated r²) | 0.75 | Good internal predictive ability. |
| R²pred (External Validation) | 0.85 | Excellent predictive ability for an external set. |
| Standard Error of Estimate | 0.25 | Low error in the predicted values. |
These validation steps ensure that the derived QSAR model is robust, stable, and has a high predictive accuracy for new, untested compounds.
Application of QSAR in the Optimization of Biological Activity
Once a validated QSAR model is established, it becomes a valuable tool for optimizing the biological activity of lead compounds like this compound. The primary applications in this context are virtual screening and rational design of more potent analogues.
Virtual Screening:
QSAR models can be used to screen large virtual libraries of compounds. frontiersin.org This process involves:
Generating a virtual library of derivatives of the lead compound by making in silico modifications to its structure.
Calculating the same set of molecular descriptors for these virtual compounds as were used to build the QSAR model.
Using the QSAR equation to predict the biological activity of each virtual compound.
This allows for the rapid identification of potentially highly active compounds without the need for their immediate synthesis and biological testing, thereby saving significant time and resources. frontiersin.org
Rational Design and Lead Optimization:
The interpretation of the descriptors in a QSAR model provides crucial insights into the structure-activity relationship. mdpi.com By understanding which molecular properties are positively or negatively correlated with activity, medicinal chemists can make informed decisions on how to modify a lead structure to enhance its potency.
For example, if a QSAR model for a series of this compound derivatives indicates that:
Increased lipophilicity (higher logP) is positively correlated with activity: Chemists might focus on adding hydrophobic substituents to the molecule.
The presence of a hydrogen bond donor at a specific position is beneficial: Modifications could be made to introduce a hydroxyl or amine group at that position.
A specific steric volume is optimal: Analogues can be designed to match this optimal size and shape.
The table below presents hypothetical data for a set of designed analogues of this compound, with their predicted activities based on a QSAR model.
| Compound ID | Modification | LogP | H-Bond Donors | Predicted pIC50 |
| Lead-01 | -H | 4.2 | 1 | 6.5 |
| Analogue-A | -Cl (para on benzoic acid) | 4.9 | 1 | 7.1 |
| Analogue-B | -OH (meta on benzoic acid) | 4.0 | 2 | 7.3 |
| Analogue-C | -CH3 (on benzisothiazole) | 4.7 | 1 | 6.8 |
Based on such predictions, Analogue-B, with an additional hydrogen bond donor, and Analogue-A, with increased lipophilicity, would be prioritized for synthesis and further biological evaluation. This iterative process of design, prediction, synthesis, and testing, guided by QSAR, significantly accelerates the lead optimization phase of drug discovery. jocpr.com
Advanced Research Applications and Future Directions in the Chemistry of 4 Benzo D Isothiazol 3 Yl Benzoic Acid
Development of Novel Chemical Probes and Tools Based on the Benzo[d]isothiazolyl-Benzoic Acid Scaffold
The inherent photophysical properties of the benzothiazole (B30560) core make it an excellent fluorophore for the development of chemical sensors. researchgate.netmdpi.com The 4-(Benzo[d]isothiazol-3-yl)benzoic acid scaffold can be strategically functionalized to create highly selective and sensitive probes for various ions and biomolecules. The general mechanism involves the modulation of photophysical processes such as intramolecular charge transfer (ICT), excited-state intramolecular proton transfer (ESIPT), or aggregation-induced emission (AIE) upon interaction with a specific analyte. nih.govrsc.orgnih.gov
Derivatives of the benzothiazole scaffold have been successfully employed to detect a range of analytes. For instance, a sensor incorporating a benzothiazole moiety conjugated with 1H-indene-1,3(2H)-dione was developed for the fluorescent detection of cyanide (CN⁻). nih.govrsc.org The nucleophilic addition of cyanide to the molecule disrupts the ICT pathway, leading to a significant blue shift in the fluorescence emission spectrum and a low detection limit of 5.97 nM. nih.gov Similarly, another benzothiazole-based probe was designed for the detection of hydrogen peroxide (H₂O₂) through an AIE mechanism. nih.gov Other research has demonstrated the development of probes for biologically important species like cysteine and metal ions such as Al³⁺ and Zn²⁺. mdpi.combohrium.comrsc.org The benzoic acid group on the core scaffold provides a convenient point for attaching recognition units tailored to specific targets, enhancing the modularity and utility of this chemical class as sensor platforms.
| Probe Name/Class | Target Analyte | Sensing Mechanism | Detection Limit | Key Finding |
|---|---|---|---|---|
| BID (benzothiazole-indenedione conjugate) | Cyanide (CN⁻) | Intramolecular Charge Transfer (ICT) Inhibition | 5.97 nM | Probe exhibits high selectivity and a notable blue shift in fluorescence upon cyanide binding. nih.govrsc.org |
| BT-BO (benzothiazole-boronate ester) | Hydrogen Peroxide (H₂O₂) | Aggregation-Induced Emission (AIE) | Not Specified | Successfully applied for imaging both exogenous and endogenous H₂O₂ in living cells. nih.gov |
| BT-AC (benzothiazole-diacrylate) | Cysteine (Cys) | Fluorescence Turn-On | 32.6 nM | Achieved a 4725-fold fluorescence enhancement in the presence of cysteine. rsc.org |
| BHM (hydroxy-methoxy-benzaldehyde derivative) | Aluminum (Al³⁺) | ICT Inhibition | Not Specified | Demonstrated ratiometric detection with a significant blue-shift and was used to detect Al³⁺ in river water. mdpi.com |
| BIT-3 (benzo[d]imidazo[2,1-b]thiazole derivative) | Zinc (Zn²⁺) | Fluorescence Enhancement | Not Specified | Showed high selectivity for Zn²⁺ over other competing metal ions in aqueous solutions. bohrium.com |
Integration into Complex Molecular Architectures (e.g., supramolecular assemblies, conjugated systems)
The rigid structure of the benzo[d]isothiazole core, combined with the functional versatility of the terminal carboxylic acid group, makes this compound an ideal candidate for constructing complex molecular architectures. The carboxylic acid moiety can act as a directional hydrogen-bonding unit or as a linker to coordinate with metal ions, enabling the formation of ordered supramolecular structures.
Studies on related N-(benzo[d]thiazolyl) amides have shown that combinations of N—H⋯O, N—H⋯N, and C—H⋯N hydrogen bonds can direct the self-assembly of these molecules into one-, two-, and three-dimensional networks. nih.gov The predictable nature of these interactions allows for the rational design of crystal structures with specific topologies.
Furthermore, the carboxylic acid functionality is pivotal for integrating the scaffold into metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). nih.govscilit.com MOFs constructed from carboxylic acid-based linkers are widely studied for applications in gas storage, catalysis, and sensing. nih.govresearchgate.net The benzo[d]isothiazole unit can impart unique electronic and photophysical properties to the resulting framework. For example, benzothiazole-based COFs have been investigated as photosensitizers for photocatalytic CO₂ reduction, demonstrating how the electronic properties of the heterocyclic core can be harnessed in advanced materials. researchgate.net The integration of this compound into such frameworks could lead to materials with tailored porosity, high stability, and novel catalytic or sensing capabilities.
Advancements in Synthetic Methodologies for Diversification and Combinatorial Library Synthesis
The exploration of the chemical space around the this compound scaffold relies on robust and flexible synthetic methods. Recent advancements have focused on efficient ways to construct the core benzo[d]isothiazole ring and to diversify its substituents. Methodologies for the synthesis of the parent ring system often involve intramolecular cyclization of precursors like 2-mercaptobenzamides or through transition-metal-catalyzed cascade reactions. nih.govmdpi.com For instance, copper-catalyzed reactions of o-bromobenzamides with sulfur sources like potassium thiocyanate (B1210189) provide a concise route to the benzo[d]isothiazol-3(2H)-one core, which can be a precursor to 3-aryl derivatives. mdpi.com
For diversification, modern cross-coupling reactions are particularly valuable. Suzuki cross-coupling, for example, has been used to synthesize various 2-arylbenzothiazole derivatives from a common bromo-substituted precursor, allowing for the introduction of a wide range of functional groups on the phenyl ring. researchgate.net This approach is directly applicable to the synthesis of this compound and its analogues.
Furthermore, solid-phase combinatorial synthesis has been employed to create libraries of benzothiazole derivatives for high-throughput screening. nih.gov This technique allows for the rapid generation of numerous analogues by attaching a building block to a resin, performing a series of reactions, and then cleaving the final products. nih.govresearchgate.net Applying these combinatorial strategies to the this compound scaffold would enable the systematic exploration of structure-activity relationships for various applications.
Exploration of New Mechanistic Pathways for Chemical Reactivity and Transformations
Understanding the fundamental reactivity of the benzo[d]isothiazole ring is crucial for developing new applications. Research into novel mechanistic pathways has uncovered unique transformations of this heterocyclic system. One area of interest is the photochemical reactivity of isothiazoles. Recent studies have shown that photochemical irradiation can induce a structural permutation of the isothiazole (B42339) ring system. researchgate.net This process, proceeding through a series of rearrangements from an excited state, allows for the conversion of one isomer into another, providing access to complex derivatives that are difficult to synthesize through traditional methods. researchgate.net This photochemical strategy could potentially be extended to the benzo[d]isothiazole system.
Another avenue of exploration involves visible-light-mediated reactions. For instance, benzo[d]isothiazole 1,1-dioxides have been shown to undergo an aza Paternò–Büchi reaction with alkenes under visible light, followed by a ring-expansion to form larger heterocyclic systems like benzo[f] nbu.edu.sascirp.orgthiazepine 1,1-dioxides. rsc.org This highlights the potential to use the benzo[d]isothiazole core as a springboard for constructing more complex, seven-membered ring systems. Other synthetic routes rely on mechanisms such as intramolecular aza-Wittig reactions or oxidative N-S/C-S bond formation to build the heterocyclic core. arkat-usa.org Exploring these and other reaction pathways will continue to expand the synthetic utility of the this compound scaffold.
Synergistic Approaches: Combining Experimental and Computational Studies for Rational Compound Design
The integration of computational chemistry with experimental synthesis has become a powerful strategy for the rational design of novel molecules with desired properties. Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and reactivity of benzothiazole and benzo[d]isothiazole derivatives. nbu.edu.sanih.govmdpi.comnih.gov
Computational studies provide insights that can guide synthetic efforts. For example, DFT calculations can predict the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net The HOMO-LUMO energy gap is a key parameter that correlates with the molecule's electronic properties, stability, and color. nbu.edu.saresearchgate.net A smaller energy gap often suggests higher chemical reactivity and can be indicative of potential applications in organic electronics. nbu.edu.samdpi.com Such calculations allow researchers to screen potential derivatives in silico before committing to laboratory synthesis, saving time and resources.
Q & A
Q. Q1. What are the standard synthetic routes for 4-(Benzo[d]isothiazol-3-yl)benzoic acid, and how can reaction conditions be optimized for reproducibility?
Methodological Answer: The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, leveraging arylboronic acids with halogenated benzoic acid derivatives. For example, Suzuki-Miyaura coupling (using Pd catalysts) enables efficient biaryl bond formation . Optimization involves adjusting catalyst loading (e.g., 1-5 mol% Pd), solvent selection (toluene/ethanol mixtures), and temperature (80-100°C). Evidence from analogous syntheses highlights the importance of anhydrous conditions and inert atmospheres (N₂/Ar) to suppress side reactions . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields (>75%) and purity (>95% by HPLC) .
Q. Q2. How should researchers validate the structural identity and purity of this compound?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR : Compare and NMR shifts with literature data. For instance, aromatic protons in the benzoisothiazole moiety appear at δ 7.2-8.1 ppm, while the carboxylic acid proton resonates at δ 10.5-12.0 ppm (DMSO-d₆) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 283.08 for C₁₄H₁₀N₂O₂S) .
- HPLC : Purity validation using reverse-phase C18 columns (acetonitrile/water mobile phase, UV detection at 220 nm) with ≥99% purity thresholds .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in biological activity data for this compound derivatives across different assays?
Methodological Answer: Discrepancies often arise from assay-specific variables:
- Cell Line Variability : Screen derivatives across multiple cell lines (e.g., Molt4 leukemia for α4β1 integrin inhibition vs. bacterial models for ParE enzyme inhibition ).
- Dose-Response Curves : Use nonlinear regression models (e.g., GraphPad Prism) to calculate IC₅₀ values, ensuring consistency across replicates.
- Off-Target Effects : Employ orthogonal assays (e.g., SPR for binding affinity vs. functional adhesion assays) to confirm target specificity .
Refer to structured activity tables (e.g., Entry 3a-4c in ) to correlate substituent effects with activity trends.
Q. Q4. What strategies are effective for improving the pharmacokinetic profile of this compound in neuropathic pain models?
Methodological Answer:
- Prodrug Design : Esterify the carboxylic acid group (e.g., methyl or ethyl esters) to enhance blood-brain barrier permeability .
- Structural Analogues : Introduce electron-withdrawing groups (e.g., -Cl at position 5 of the benzothiazole ring) to improve metabolic stability .
- In Vivo Testing : Use rodent neuropathic pain models (e.g., chronic constriction injury) with oral/intraperitoneal dosing (10-50 mg/kg) and measure mechanical allodynia via von Frey filaments .
Q. Q5. How can computational methods guide the optimization of this compound derivatives for enzyme inhibition?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., E. coli ParE, PDB: 1R6Y). Focus on hydrogen bonding with catalytic residues (e.g., Arg136) .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Analyze RMSD (<2 Å) and ligand-protein interaction lifetimes .
- QSAR Models : Train models on IC₅₀ data from derivatives to predict bioactivity of novel substituents (e.g., substituent constants like π, σ) .
Data-Driven Research Design
Q. Q6. How should researchers design a high-throughput screening (HTS) campaign for this compound derivatives?
Methodological Answer:
- Library Design : Synthesize a 96-well plate library with variations in substituents (e.g., -Cl, -OCH₃, -CF₃) at positions 3 and 5 of the benzothiazole ring .
- Assay Conditions : Use fluorescence-based assays (e.g., AlphaScreen for protein-protein interaction inhibition) with Z’-factors >0.5 to ensure robustness .
- Hit Criteria : Prioritize compounds with ≥50% inhibition at 10 μM and dose-dependent responses. Validate hits via SPR (KD < 1 μM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
